molecular formula C9H7Cl B13603905 1-Chloro-2-(prop-2-yn-1-yl)benzene

1-Chloro-2-(prop-2-yn-1-yl)benzene

Cat. No.: B13603905
M. Wt: 150.60 g/mol
InChI Key: VIIHQTGGWUKXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(prop-2-yn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of chlorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions. The prop-2-yn-1-yl group can undergo oxidative and reductive transformations, influencing the compound’s reactivity and biological activity . The pathways involved include the formation of reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2-(prop-2-yn-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H7Cl

Molecular Weight

150.60 g/mol

IUPAC Name

1-chloro-2-prop-2-ynylbenzene

InChI

InChI=1S/C9H7Cl/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2

InChI Key

VIIHQTGGWUKXCH-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.